6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride
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Overview
Description
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride typically involves the halogenation of 2,4-dimethylaniline. The process includes:
Chlorination: The addition of a chlorine atom at the 3rd position.
These reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It may serve as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the aniline group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Similar in structure but with a quinoline ring instead of an aniline group.
6-Bromo-6’-chloro-3,3’-bipyridine: Contains a bipyridine structure with bromine and chlorine substituents.
Uniqueness
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the aniline group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10BrCl2N |
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Molecular Weight |
270.98 g/mol |
IUPAC Name |
6-bromo-3-chloro-2,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-4-3-6(9)8(11)5(2)7(4)10;/h3H,11H2,1-2H3;1H |
InChI Key |
FCFQLFRQPWUADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)Br.Cl |
Origin of Product |
United States |
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